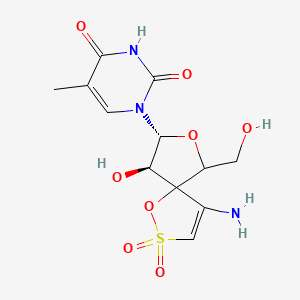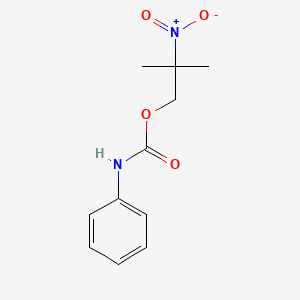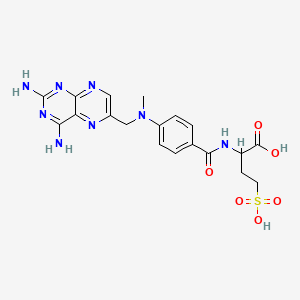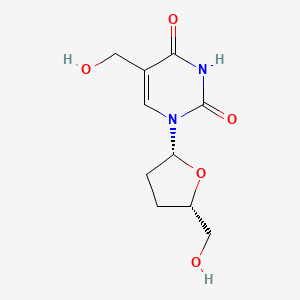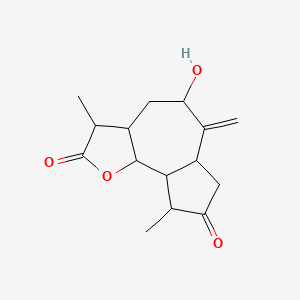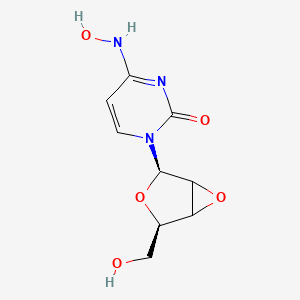
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytosine, a nucleobase found in DNA and RNA, and features a modified sugar moiety, which contributes to its distinct chemical behavior.
準備方法
The synthesis of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone typically involves several steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the sugar moiety: The synthesis begins with the preparation of the beta-D-lyxofuranosyl sugar moiety. This step involves the selective protection and deprotection of hydroxyl groups, followed by the formation of the anhydro bridge.
Attachment of the pyrimidinone base: The next step involves the coupling of the sugar moiety with the pyrimidinone base. This is typically achieved through glycosylation reactions under acidic or basic conditions.
Introduction of the hydroxylamino group: The final step involves the introduction of the hydroxylamino group at the 4-position of the pyrimidinone ring. This can be accomplished through various methods, including nucleophilic substitution or reduction reactions.
化学反応の分析
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxylamino group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The anhydro bridge can be opened through nucleophilic substitution reactions, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of new therapeutic agents.
Biology: In biological research, the compound is used to study the interactions between nucleosides and enzymes involved in DNA and RNA metabolism. It can also serve as a probe to investigate the mechanisms of nucleoside transport and phosphorylation.
Medicine: The compound has potential applications in the development of antiviral and anticancer agents. Its unique structure allows it to interact with viral and cellular enzymes, potentially inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells.
Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.
作用機序
The mechanism of action of 1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can be incorporated into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxylamino group can also form covalent bonds with nucleophilic residues in enzymes, leading to their inactivation.
類似化合物との比較
1-(2,3-Anhydro-beta-D-lyxofuranosyl)-4-hydroxylamino-2-(1H)pyrimidinone can be compared with other nucleoside analogs, such as:
1-(2,3-Anhydro-beta-D-arabinofuranosyl)cytosine: This compound has a similar structure but features an arabinofuranosyl sugar moiety instead of a lyxofuranosyl moiety. It has been studied for its antiviral and anticancer properties.
1-(2,3-Anhydro-beta-D-ribofuranosyl)cytosine: This compound features a ribofuranosyl sugar moiety and has been investigated for its potential as an antiviral agent.
1-(2,3-Anhydro-beta-D-xylofuranosyl)cytosine: This compound has a xylofuranosyl sugar moiety and has been explored for its biological activity.
The uniqueness of this compound lies in its specific sugar moiety and the presence of the hydroxylamino group, which confer distinct chemical and biological properties.
特性
CAS番号 |
114551-19-8 |
|---|---|
分子式 |
C9H11N3O5 |
分子量 |
241.20 g/mol |
IUPAC名 |
4-(hydroxyamino)-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O5/c13-3-4-6-7(17-6)8(16-4)12-2-1-5(11-15)10-9(12)14/h1-2,4,6-8,13,15H,3H2,(H,10,11,14)/t4-,6?,7?,8-/m1/s1 |
InChIキー |
LQYKGSDSBXRVAH-AYZDMWBASA-N |
異性体SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2C3C(O3)[C@H](O2)CO |
正規SMILES |
C1=CN(C(=O)N=C1NO)C2C3C(O3)C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


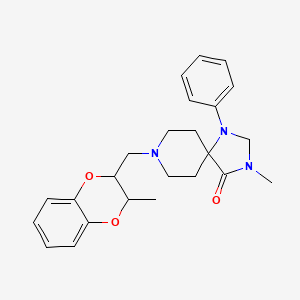
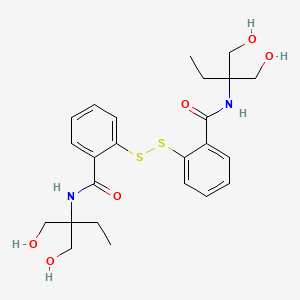
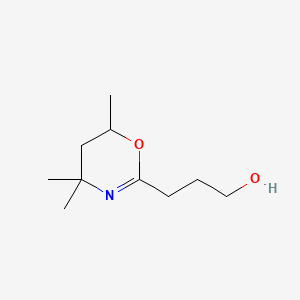
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
